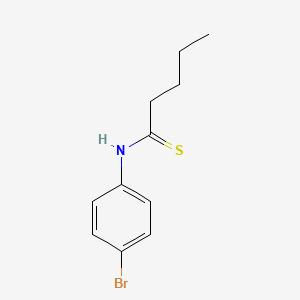

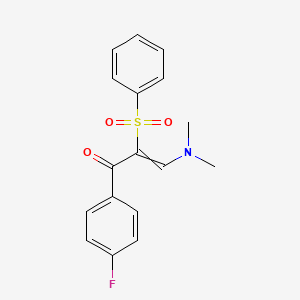

![molecular formula C20H17NO6S B1306790 3-[[4-(2-甲氧基苯氧基)苯基]磺酰氨基]苯甲酸 CAS No. 612044-42-5](/img/structure/B1306790.png)

3-[[4-(2-甲氧基苯氧基)苯基]磺酰氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

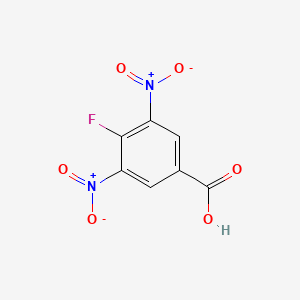

The compound 3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid is a complex organic molecule that likely contains a benzoic acid moiety, a sulfonylamino group, and a methoxyphenoxy substituent. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid involves starting from readily available nitrobenzenesulfonic acid and nitrophenol, suggesting that a similar approach could be used for the synthesis of the target compound . Additionally, the synthesis of enantiomerically pure sulfonylamino benzoic acids has been reported, which could provide a template for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, with specific configurations and stereochemistry. For example, the absolute configuration of enantiomerically pure sulfonylamino benzoic acids has been determined, indicating the importance of stereochemistry in the synthesis and characterization of such compounds . The X-ray analysis of sulfonyl-bridged oligo(benzoic acid)s provides insights into the potential supramolecular structures that could be formed through hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

The chemical behavior of similar compounds under various conditions can shed light on the reactivity of the target compound. For instance, methoxymethyl phenyl sulfoxide undergoes acid-catalyzed hydrolysis without racemization, which could be relevant if the target compound undergoes similar hydrolysis conditions . The electrochemical behavior of sulfophenyl-azo-benzoic acids and their reduction to hydrazo compounds could also be analogous to potential redox reactions involving the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by substituent groups and molecular design. For example, the presence of electron-donating methoxy groups on the aromatic ring has been shown to affect the photoluminescence properties of benzoic acid-functionalized complexes . The extractability of lanthanoid ions by sulfonyl-bridged oligo(benzoic acid)s suggests that the target compound may also have metal-binding properties, influenced by the electron-withdrawing nature of the sulfonyl group .

Relevant Case Studies

While no direct case studies on the target compound were provided, the papers suggest various applications and properties of structurally related compounds. For instance, the synthesis of methoxylated stilbenes via the Julia-Kocienski olefination reaction indicates potential applications in organic synthesis and material science . The crystal structures of benzenesulfonylamino propionic acids provide insights into the conformational variability and potential for forming supramolecular structures .

科学研究应用

环境退化和毒性分析

对高级氧化过程(AOPs)降解对乙酰氨基酚的综合评价揭示了降解途径、副产物和相关化合物的生物毒性。该研究强调了使用AOP系统处理水污染物,并评估了降解副产物的环境影响,其中可能包括结构类似于“3-[[4-(2-甲氧基苯氧基)苯基]磺酰氨基]苯甲酸” (Qutob et al., 2022)的化合物。

高级化学合成技术

对木质素模型化合物的酸解析研究探讨了复杂酚类化合物的化学反应性和途径,为理解“3-[[4-(2-甲氧基苯氧基)苯基]磺酰氨基]苯甲酸”及其衍生物的合成和降解机制提供了见解 (Yokoyama, 2015)。

抗氧化能力和药理潜力

抗氧化能力的ABTS/PP脱色测定揭示了酚类化合物的反应途径和潜在抗氧化能力。这项研究可以为理解“3-[[4-(2-甲氧基苯氧基)苯基]磺酰氨基]苯甲酸” (Ilyasov et al., 2020)的抗氧化性质奠定基础。

生物利用度和生物活性

对绿原酸(CGA)和肉桂酸衍生物的研究突出了酚类化合物的生物和药理效应,包括抗氧化、抗炎和抗癌活性。这些发现暗示了类似化合物 (Naveed et al., 2018); (De et al., 2011) 的潜在健康益处和治疗应用。

安全和危害

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6S/c1-26-18-7-2-3-8-19(18)27-16-9-11-17(12-10-16)28(24,25)21-15-6-4-5-14(13-15)20(22)23/h2-13,21H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHUSZNYWFNEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392996 |

Source

|

| Record name | 3-{[4-(2-Methoxyphenoxy)benzene-1-sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612044-42-5 |

Source

|

| Record name | 3-{[4-(2-Methoxyphenoxy)benzene-1-sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

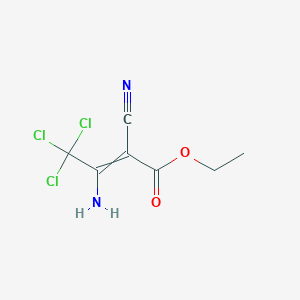

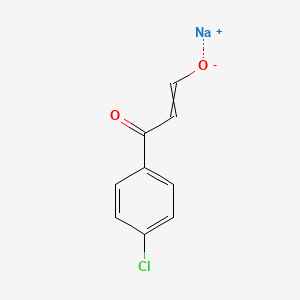

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)